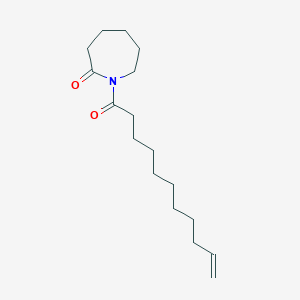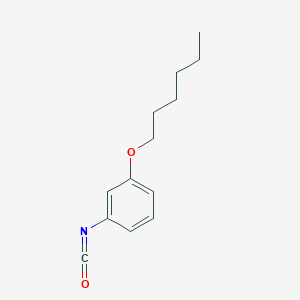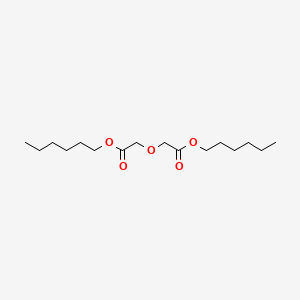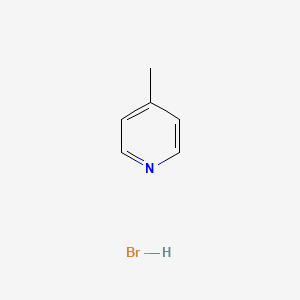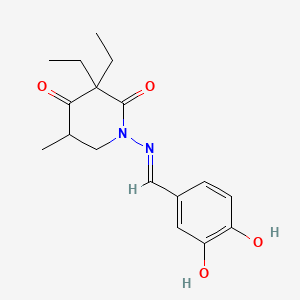
2-(4-(o-Tolyl)-1-piperazinyl)-9H-purine dimethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(o-Tolyl)-1-piperazinyl)-9H-purine dimethanesulfonate is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a purine core, which is a heterocyclic aromatic organic compound, and a piperazine ring substituted with an o-tolyl group. The dimethanesulfonate moiety enhances its solubility and stability, making it a valuable compound for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(o-Tolyl)-1-piperazinyl)-9H-purine dimethanesulfonate typically involves multiple steps, starting with the preparation of the purine core and the piperazine ring. The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing precursors. The piperazine ring is then introduced through a nucleophilic substitution reaction, where the o-tolyl group is attached to the piperazine nitrogen.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are commonly employed to form the C-N bonds efficiently
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(o-Tolyl)-1-piperazinyl)-9H-purine dimethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the purine or piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted purines and piperazines, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
2-(4-(o-Tolyl)-1-piperazinyl)-9H-purine dimethanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(4-(o-Tolyl)-1-piperazinyl)-9H-purine dimethanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The purine core is known to interact with nucleotide-binding sites, while the piperazine ring can modulate the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-(o-Tolyl)pyridine: Shares the o-tolyl group but has a pyridine core instead of a purine.
4-(o-Tolyl)piperazine: Similar piperazine ring but lacks the purine core.
9H-purine derivatives: Compounds with similar purine cores but different substituents.
Uniqueness
2-(4-(o-Tolyl)-1-piperazinyl)-9H-purine dimethanesulfonate is unique due to its combination of a purine core and a piperazine ring with an o-tolyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable compound for various applications.
Propiedades
Número CAS |
37425-16-4 |
|---|---|
Fórmula molecular |
C18H26N6O6S2 |
Peso molecular |
486.6 g/mol |
Nombre IUPAC |
methanesulfonic acid;2-[4-(2-methylphenyl)piperazin-1-yl]-7H-purine |
InChI |
InChI=1S/C16H18N6.2CH4O3S/c1-12-4-2-3-5-14(12)21-6-8-22(9-7-21)16-17-10-13-15(20-16)19-11-18-13;2*1-5(2,3)4/h2-5,10-11H,6-9H2,1H3,(H,17,18,19,20);2*1H3,(H,2,3,4) |
Clave InChI |
JKCHQLARZXAPAK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N2CCN(CC2)C3=NC=C4C(=N3)N=CN4.CS(=O)(=O)O.CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


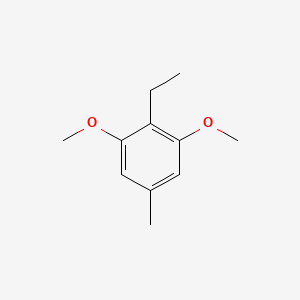
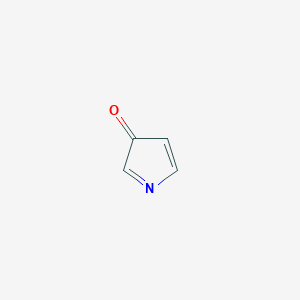

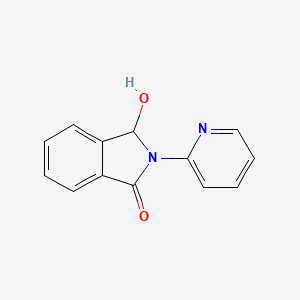
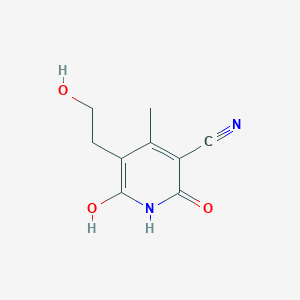
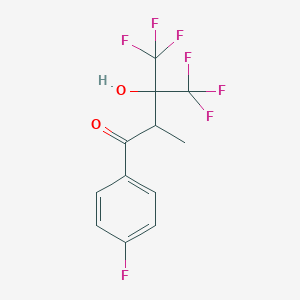
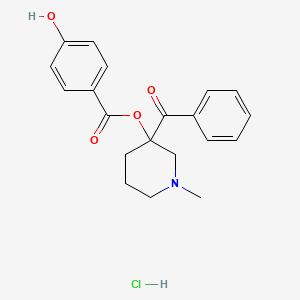
![(4S)-2-[(Hydrazinylmethylidene)amino]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B14677244.png)
